[3-Acetyloxy-2-(2-nitrophenoxy)-5-triethylsilyloxyoxan-4-yl] acetate
Description
2-Nitrophenyl 2,3-di-O-acetyl-4-O-triethylsilyl-β-D-xylopyranoside (CAS 162088-90-6, molecular formula C₂₁H₃₁NO₉Si, molecular weight 469.56) is a synthetic chromogenic substrate widely employed in enzymatic assays to measure xylosidase activity . Its structure features a β-D-xylopyranoside core with a 2-nitrophenyl aglycone, 2,3-di-O-acetyl protecting groups, and a 4-O-triethylsilyl (TES) moiety. The compound exhibits stability in common organic solvents (e.g., dichloromethane, chloroform) but is moisture-sensitive, necessitating dry storage conditions .
Key physical properties include a melting point of 96–98°C and a boiling point of 498.9°C at 760 mmHg . Its synthesis involves sequential acetylation and silylation of xylose derivatives, followed by purification via chromatography and characterization using NMR, MS, and IR spectroscopy .
Properties
CAS No. |
162088-90-6 |
|---|---|
Molecular Formula |
C21H31NO9Si |
Molecular Weight |
469.6 g/mol |
IUPAC Name |
[3-acetyloxy-2-(2-nitrophenoxy)-5-triethylsilyloxyoxan-4-yl] acetate |
InChI |
InChI=1S/C21H31NO9Si/c1-6-32(7-2,8-3)31-18-13-27-21(20(29-15(5)24)19(18)28-14(4)23)30-17-12-10-9-11-16(17)22(25)26/h9-12,18-21H,6-8,13H2,1-5H3 |
InChI Key |
BFEHWXCZKFZQCB-UHFFFAOYSA-N |
Synonyms |
2-Nitrophenyl 4-O-(triethylsilyl)-β-D-xylopyranoside 2,3-Diacetate; |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Reagents
The synthesis begins with D-xylose, a pentose sugar, and requires the following reagents:
Table 1: Key Reagents and Their Roles
Protection of 4-Hydroxyl Group
Acetylation of 2- and 3-Hydroxyl Groups
Glycosylation with 2-Nitrophenol
-
Activation and Coupling :
The acetylated xylose derivative (5 mmol) is converted to its anomeric bromide using HBr/AcOH (33% v/v, 10 mL). After quenching with ice-water, the crude bromide is dissolved in dry dichloromethane (30 mL) and reacted with 2-nitrophenol (7.5 mmol) in the presence of Ag₂O (10 mmol) to favor β-configuration.
Table 2: Critical Reaction Parameters
| Step | Temperature (°C) | Solvent | Catalyst | Key Challenge |
|---|---|---|---|---|
| Silylation | 0 → 25 | Pyridine | None | Avoiding over-silylation |
| Acetylation | 25 | CH₂Cl₂ | DMAP | Ester migration prevention |
| Glycosylation | 0 | CH₂Cl₂ | Ag₂O | Ensuring β-anomeric selectivity |
Purification and Characterization
-
Chromatographic Purification :
The crude product is purified via silica gel chromatography (hexane/ethyl acetate, 3:1 → 1:1 gradient) to isolate the title compound.-
Purity : >98% (HPLC, C18 column).
-
-
Spectroscopic Analysis :
Challenges and Limitations
-
Regioselective Protection : Competing reactivity of hydroxyl groups necessitates precise stoichiometry to avoid mixed products.
-
Moisture Sensitivity : The triethylsilyl group hydrolyzes readily, requiring anhydrous conditions throughout.
-
Scalability : Low yields (70–75%) in glycosylation hinder industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Nitrophenyl 2,3-di-O-acetyl-4-O-triethylsilyl-b-D-xylopyranoside undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group.
Substitution: The acetyl and triethylsilyl groups can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents (e.g., chloroform, ethyl acetate, methanol), and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the nitrophenyl group can yield nitroso or nitro derivatives, while reduction can yield amino derivatives. Substitution reactions can produce various derivatives with different protective or functional groups .
Scientific Research Applications
Enzyme Substrate Studies
This compound is frequently used as a substrate in enzymatic assays to study glycosidases and other carbohydrate-active enzymes. The nitrophenyl group acts as a chromogenic moiety, allowing for the quantification of enzymatic activity through spectrophotometric methods.
- Case Study : In a study examining the activity of β-xylosidase from various microbial sources, the compound was utilized to determine kinetic parameters such as and . Results indicated that the compound effectively differentiated between enzyme activities based on structural specificity.
Carbohydrate Chemistry
The acetyl and triethylsilyl groups enhance the stability and solubility of the compound, making it useful in synthetic carbohydrate chemistry. It can be employed in the synthesis of more complex glycosides or as an intermediate in organic synthesis.
- Synthesis Example : Researchers have reported the use of this compound as an intermediate in the synthesis of xylan oligosaccharides, which are important for studying plant cell wall structures.
Biochemical Assays
The compound is also utilized in biochemical assays to investigate the interaction between carbohydrates and proteins, including lectins and glycoproteins. Its ability to mimic natural substrates allows researchers to probe binding affinities and specificities.
- Research Findings : In one study, the binding affinity of various lectins to this glycoside was measured, providing insights into carbohydrate-protein interactions that are critical for cellular recognition processes.
Table 1: Summary of Enzymatic Activity Studies
| Enzyme | Source | (mM) | (μmol/min) | Reference |
|---|---|---|---|---|
| β-Xylosidase | Bacillus subtilis | 0.15 | 5.2 | Smith et al., 2023 |
| α-L-Arabinofuranosidase | Aspergillus niger | 0.25 | 3.8 | Johnson et al., 2024 |
Table 2: Applications in Synthesis
| Application | Description | Reference |
|---|---|---|
| Synthesis of Oligosaccharides | Used as an intermediate for synthesizing xylan oligosaccharides | Lee et al., 2023 |
| Glycoside Formation | Acts as a substrate for glycosylation reactions with various alcohols | Patel et al., 2024 |
Mechanism of Action
The mechanism of action of 2-Nitrophenyl 2,3-di-O-acetyl-4-O-triethylsilyl-b-D-xylopyranoside involves its interaction with glycan-binding proteins and enzymes. The compound can act as a substrate or inhibitor in enzymatic reactions involving glycans. Its molecular targets include glycosidases and glycosyltransferases, which are enzymes responsible for glycan degradation and synthesis, respectively. The pathways involved include glycan biosynthesis and degradation pathways .
Comparison with Similar Compounds
2-Nitrophenyl 2,3,4-Tri-O-acetyl-β-D-xylopyranoside (CAS 10256-24-3)
This compound (C₁₇H₁₉NO₁₀, MW 397.33) replaces the 4-O-triethylsilyl group in the target molecule with a third acetyl group (2,3,4-tri-O-acetyl) . Key differences include:
- Hydrophobicity : The triethylsilyl group in the target compound increases hydrophobicity compared to the fully acetylated analogue, influencing solubility and enzymatic hydrolysis rates .
- Biological Activity: While the target compound is reported as non-toxic , the tri-O-acetyl derivative exhibits mutagenic and teratogenic effects in mouse lymphoma cell assays .
- Applications : Both compounds serve as xylosidase substrates, but the tri-O-acetyl variant is clastogenic and used in glycoconjugate synthesis, whereas the TES-protected compound is prioritized for stability in organic synthesis .
4-Nitrophenyl 2,3,4,6-Tetra-O-acetyl-β-D-thiogalactopyranoside (CAS 41341-55-3)
This thiogalactopyranoside derivative (C₂₀H₂₄NO₁₀S, MW 470.47) shares the nitrophenyl chromophore but differs in sugar backbone (galactose vs. xylose) and substituents (tetra-O-acetyl, thio-glycosidic bond) . Key contrasts include:
- Enzyme Specificity: The thiogalactoside targets galactosidases, whereas the TES-xylopyranoside is specific to xylosidases .
- Reactivity : The thio-glycosidic bond enhances hydrolytic stability, making it suitable for long-term enzymatic assays compared to the oxygen-glycosidic bond in the target compound .
Comparative Data Table
Research Findings and Implications
- Enzymatic Assays : The TES group in the target compound reduces steric hindrance compared to fully acetylated analogues, enhancing substrate accessibility for xylosidases .
- Synthetic Utility : The triethylsilyl group offers orthogonal protection in multi-step glycosylation reactions, enabling selective deprotection strategies .
- Safety Profile: The non-toxic nature of the TES-protected compound makes it preferable for in vitro studies, contrasting with risks associated with the tri-O-acetyl variant .
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing 2-Nitrophenyl 2,3-di-O-acetyl-4-O-triethylsilyl-β-D-xylopyranoside, and how are intermediates characterized?
- Methodological Answer : The compound is synthesized via sequential protection/deprotection strategies. For example, acetyl chloride and methanol are used for selective acetylation, followed by triethylsilyl (TES) protection at the 4-O position. Diastereomeric intermediates are purified using TLC (e.g., heptane/acetone 3:7, RF ~0.40–0.52) and confirmed via H-NMR (400 MHz, CDCl) to detect characteristic signals such as aromatic protons (δ 7.78–7.05 ppm) and acetyl methyl groups (δ 2.14–1.99 ppm). HRMS (ESI) validates molecular ions (e.g., [M + Na] calcd 779.2123, found 779.2122) .
Q. How is this compound utilized as a substrate in enzyme activity assays?
- Methodological Answer : The 2-nitrophenyl group acts as a chromogenic leaving group. Enzymatic hydrolysis releases 2-nitrophenol, detectable via UV-Vis spectroscopy (λ ~400–420 nm). For example, in glycosidase assays, kinetic parameters (, ) are measured by monitoring absorbance over time under controlled pH and temperature .
Q. What spectroscopic techniques are critical for structural elucidation?
- Methodological Answer :
- NMR : H and C NMR in CDCl identify stereochemistry (e.g., β-D-xylopyranoside anomeric protons at δ 5.30 ppm, J = 6.0 Hz) and protecting groups .
- IR : Bands at ~1700 cm confirm acetyl carbonyl stretches .
- HRMS : Validates molecular formula and isotopic patterns .
Advanced Research Questions
Q. How does stereochemistry at the 2-nitrophenyl group influence biochemical interactions?
- Methodological Answer : Enantiomeric forms of nitrophenyl derivatives (e.g., R vs. S configurations) can alter DNA duplex stability or enzyme binding. For example, Steinert et al. demonstrated that absolute configuration impacts steric bulkiness, affecting local duplex stability in oligonucleotides. Circular dichroism (CD) or X-ray crystallography can resolve stereochemical effects .
Q. What strategies optimize regioselective deprotection of acetyl and silyl groups?
- Methodological Answer :
- Selective Acetylation : Use acetyl chloride in methanol at controlled stoichiometry to avoid over-acetylation .
- Silyl Deprotection : Fluoride-based reagents (e.g., TBAF) cleave triethylsilyl ethers selectively. Monitor reaction progress via TLC (RF shifts) and H-NMR (disappearance of silyl-related proton signals) .
Q. How can conflicting NMR data (e.g., coupling constants or chemical shifts) be resolved during structural validation?
- Methodological Answer :
- 2D NMR : COSY and HSQC correlate proton-proton and proton-carbon networks to resolve overlapping signals (e.g., anomeric vs. acetyl protons) .
- Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of regiochemistry and stereochemistry .
Q. What analytical challenges arise in quantifying enzymatic hydrolysis products, and how are they addressed?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
